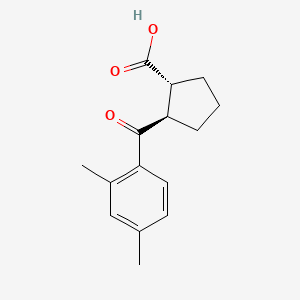

trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the molecular formula C15H18O3 . It is a chiral compound, meaning it contains a mixture of enantiomers .

Molecular Structure Analysis

The molecular structure of “trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” consists of 37 bonds in total, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic ketone, and 1 hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” include a molecular weight of 246.31 . Other properties such as melting point, boiling point, and density were not available in the search results .Aplicaciones Científicas De Investigación

Monitoring of Pyrethroid Metabolites

A study by Arrebola et al. (1999) developed a method for determining major metabolites of synthetic pyrethroids in human urine, including related cyclopropane carboxylic acids. This research is significant for monitoring exposure to pyrethroids, which are widely used in pest control and agriculture (Arrebola, J. L. Martínez-vidal, Fernandez-Gutiérrez, & Akhtar, 1999).

Chromatographic Separation of Cyclopentane Carboxylic Acids

Péter and Fülöp (1995) reported on a high-performance liquid chromatographic method for separating isomers of cyclopentane carboxylic acids. This method enhances the analytical capabilities for studying these compounds in various applications (Péter & Fülöp, 1995).

Quantification of Synthetic Pyrethroid Metabolites

Baker, Olsson, and Barr (2004) described a method for measuring metabolites of synthetic pyrethroid insecticides in human urine, including derivatives of cyclopropane carboxylic acid. This is important for assessing human exposure to these widely used insecticides (Baker, Olsson, & Barr, 2004).

Cycloaddition Reactions in Organic Chemistry

Mlostoń et al. (2002) explored the cycloaddition reactions involving cyclobutanethione derivatives and cyclopropane carboxylic acid derivatives. Such reactions are crucial for developing new synthetic methodologies in organic chemistry (Mlostoń, Urbaniak, Linden, & Heimgartner, 2002).

Conformational Analysis of Cyclopentane Carboxylic Acids

Casanovas et al. (2008) conducted DFT calculations to investigate the conformational preferences of cyclopentane carboxylic acids. Understanding these conformations is essential for their application in molecular design (Casanovas, Jiménez, Cativiela, Nussinov, & Alemán, 2008).

Carboxylic Acid Isosteres in Drug Design

Ballatore et al. (2011) explored cyclopentane-1,3-diones as isosteres for carboxylic acid functional groups in the design of thromboxane receptor antagonists. This highlights the potential of cyclopentane carboxylic acids in medicinal chemistry (Ballatore et al., 2011).

Synthesis of Dihydropyrimidinone Enantiomers

Szakonyi et al. (1998) described the synthesis of dihydropyrimidinone enantiomers fused with cyclopentane carboxylic acid. Such synthetic methods are vital for the production of novel organic compounds (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).

Propiedades

IUPAC Name |

(1R,2R)-2-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-6-7-11(10(2)8-9)14(16)12-4-3-5-13(12)15(17)18/h6-8,12-13H,3-5H2,1-2H3,(H,17,18)/t12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUKTNRPTRXQRA-CHWSQXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCCC2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[C@@H]2CCC[C@H]2C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641337 |

Source

|

| Record name | (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733741-14-5 |

Source

|

| Record name | (1R,2R)-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.